12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene
Description
This polycyclic compound features a tetracyclic framework with a 3-nitrophenyl and phenyl substituent, along with 4,7-dioxa (oxygen atoms) and 12,13,17-triaza (nitrogen atoms) heteroatoms. Its structural complexity arises from fused oxazine and azacyclic moieties, which may confer unique electronic and steric properties. Potential applications include use as a complexing agent due to nitrogen-rich coordination sites , though its biological activity remains unexplored in the literature reviewed.
Properties
IUPAC Name |
12-(3-nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c29-28(30)17-8-4-7-16(11-17)27-24-18-12-21-22(32-10-9-31-21)13-20(18)25-14-19(24)23(26-27)15-5-2-1-3-6-15/h1-8,11-14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGNCKBZXHPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key analogs and their distinguishing features:
Key Observations :
- Substituent Effects : The target compound’s 3-nitrophenyl group is strongly electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl () and 4-fluorophenyl () groups in analogs. This difference may influence reactivity, solubility, and biological target affinity.
- Heteroatom Composition : The inclusion of dioxa (oxygen) in the target compound vs. thia (sulfur) in ’s analog alters electronic properties. Sulfur’s polarizability may enhance π-π stacking in crystallography , while oxygen improves hydrophilicity.
- Ring Systems : The hexaazatricyclic framework in enables compact π-π interactions, whereas the target’s tetracyclic system offers more conformational rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
